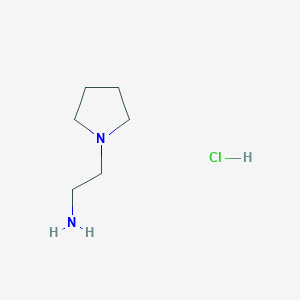

2-(Pyrrolidin-1-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clorhidrato de 2-(pirrolidin-1-il)etanamina: es un compuesto químico que presenta un anillo de pirrolidina unido a una cadena de etanamina, con una sal de clorhidrato. Este compuesto es de interés debido a sus posibles aplicaciones en química medicinal y síntesis orgánica. La presencia del anillo de pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, confiere propiedades químicas únicas a la molécula.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de 2-(pirrolidin-1-il)etanamina suele implicar la reacción de pirrolidina con óxido de etileno o clorhidrina de etileno en condiciones controladas. La reacción procede de la siguiente manera:

-

Reacción con óxido de etileno:

Reactivos: Pirrolidina y óxido de etileno.

Condiciones: La reacción se lleva a cabo en una atmósfera inerte, normalmente bajo nitrógeno, a temperaturas elevadas (alrededor de 100-150 °C).

Producto: 2-(Pirrolidin-1-il)etanamina.

-

Reacción con clorhidrina de etileno:

Reactivos: Pirrolidina y clorhidrina de etileno.

Condiciones: La reacción se realiza en presencia de una base como hidróxido de sodio o carbonato de potasio, a temperatura ambiente o a temperaturas ligeramente elevadas.

Métodos de producción industrial: La producción industrial del clorhidrato de 2-(pirrolidin-1-il)etanamina implica rutas sintéticas similares pero a mayor escala. El producto final se obtiene haciendo reaccionar la base libre (2-(pirrolidin-1-il)etanamina) con ácido clorhídrico para formar la sal de clorhidrato.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de 2-(pirrolidin-1-il)etanamina experimenta diversas reacciones químicas, entre ellas:

-

Oxidación:

Reactivos: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Condiciones: Normalmente se lleva a cabo en disolventes acuosos u orgánicos a temperatura ambiente o a temperaturas ligeramente elevadas.

Productos: La oxidación del grupo amina puede conducir a la formación de los nitrilos o amidas correspondientes.

-

Reducción:

Reactivos: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Condiciones: Se realiza en disolventes anhidros en atmósfera inerte.

Productos: La reducción puede convertir el grupo amina en una alquilamina.

-

Sustitución:

Reactivos: Haluros de alquilo o haluros de acilo.

Condiciones: Normalmente se realiza en presencia de una base como trietilamina.

Productos: Las reacciones de sustitución pueden introducir diversos grupos funcionales en la cadena de etanamina.

4. Aplicaciones en Investigación Científica

El clorhidrato de 2-(pirrolidin-1-il)etanamina tiene varias aplicaciones en la investigación científica:

-

Química:

- Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

- Se emplea en la preparación de compuestos heterocíclicos y productos farmacéuticos.

-

Biología:

- Se investiga su posible papel como ligando en estudios de receptores.

- Se estudia su interacción con macromoléculas biológicas.

-

Medicina:

- Se explora su potencial aplicación terapéutica, especialmente en el desarrollo de fármacos dirigidos al sistema nervioso central.

- Se evalúan sus propiedades farmacológicas y su potencial como candidato a fármaco.

-

Industria:

- Se utiliza en la producción de productos químicos finos e intermedios para diversos procesos industriales.

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-yl)ethanamine hydrochloride has several applications in scientific research:

-

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the preparation of heterocyclic compounds and pharmaceuticals.

-

Biology:

- Investigated for its potential role as a ligand in receptor studies.

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

- Evaluated for its pharmacological properties and potential as a drug candidate.

-

Industry:

- Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2-(pirrolidin-1-il)etanamina implica su interacción con dianas moleculares específicas, como receptores o enzimas. El anillo de pirrolidina puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, lo que influye en la afinidad de unión y la selectividad del compuesto. La cadena de etanamina también puede desempeñar un papel en la modulación de la actividad del compuesto mediante la interacción con diferentes grupos funcionales en la molécula diana.

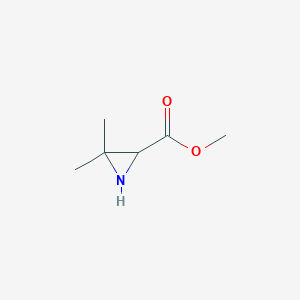

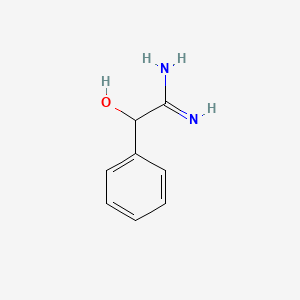

Comparación Con Compuestos Similares

Compuestos Similares:

2-(Pirrolidin-1-il)etanol: Estructura similar pero con un grupo hidroxilo en lugar de una amina.

Ácido 2-(pirrolidin-1-il)acético: Contiene un grupo ácido carboxílico en lugar de una amina.

2-(Pirrolidin-1-il)propanamina: Estructura similar con un grupo metilo adicional en la cadena de etanamina.

Singularidad: El clorhidrato de 2-(pirrolidin-1-il)etanamina es único debido a su combinación específica del anillo de pirrolidina y la cadena de etanamina, lo que le confiere propiedades químicas y biológicas distintas. Su forma de sal de clorhidrato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones en investigación e industria.

Propiedades

Fórmula molecular |

C6H15ClN2 |

|---|---|

Peso molecular |

150.65 g/mol |

Nombre IUPAC |

2-pyrrolidin-1-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-7H2;1H |

Clave InChI |

PWRSGIITLGNSCQ-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)CCN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)

![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)

![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)

![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)